molecular formula C10H11FN2 B13036277 3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

Cat. No.: B13036277
M. Wt: 178.21 g/mol
InChI Key: GYVMGPZPLZGJPP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile . The nomenclature follows a hierarchical approach:

  • Parent chain identification : The longest carbon chain containing the nitrile group (-C≡N) is a three-carbon propanenitrile.
  • Substituent prioritization : The amino group (-NH2) and the 2-fluoro-5-methylphenyl group are attached to the central carbon of the propanenitrile backbone.
  • Substituent numbering : On the phenyl ring, the fluorine atom occupies position 2, while the methyl group is at position 5, as per IUPAC numbering rules for disubstituted benzene derivatives.

The molecular formula is C10H11FN2 , with a molecular weight of 178.21 g/mol , consistent with related compounds such as 3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile. Key identifiers include:

Property Value Source Reference
IUPAC Name This compound
Molecular Formula C10H11FN2
SMILES CC1=CC(=C(C=C1)F)C(CC#N)N
InChIKey FYSVESNUMJFSIY-UHFFFAOYSA-N

The systematic characterization confirms the compound’s identity and distinguishes it from positional isomers, such as the 3-fluoro-2-methylphenyl analog.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its tetrahedral carbon center bearing the amino group, phenyl ring, and nitrile side chain. Key features include:

  • Bond angles : The central carbon exhibits bond angles approximating 109.5°, consistent with sp3 hybridization.
  • Chirality : The central carbon is a chiral center, theoretically yielding two enantiomers. However, synthetic routes often produce racemic mixtures unless asymmetric synthesis or resolution techniques are employed.
  • Conformational flexibility : The nitrile group (-C≡N) adopts a linear geometry, while the phenyl ring’s ortho-fluoro and para-methyl substituents introduce steric and electronic effects that influence overall molecular conformation.

Computational models derived from analogs, such as 3-amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile, suggest that the 2-fluoro substituent creates a minor steric hindrance with the adjacent methyl group, slightly distorting the phenyl ring’s planarity.

Comparative Analysis of Positional Isomers (2-fluoro vs. 3-fluoro Derivatives)

Positional isomerism in fluorinated propanenitrile derivatives profoundly impacts molecular properties. A comparison between the 2-fluoro-5-methylphenyl and 3-fluoro-2-methylphenyl isomers reveals the following differences:

Property 2-Fluoro-5-methylphenyl Derivative 3-Fluoro-2-methylphenyl Derivative
Electron-withdrawing effect Fluorine at position 2 enhances para-directing effects Fluorine at position 3 alters meta-directing behavior
Dipole moment Higher due to proximal fluorine and methyl groups Lower due to symmetrical substituent distribution
Thermal stability Reduced stability due to steric strain Enhanced stability from minimized steric clash
Synthetic accessibility Requires directed ortho-metalation strategies Achieved via conventional Friedel-Crafts routes

For example, the 2-fluoro isomer’s nitrile group experiences greater electron withdrawal from the fluorine atom, increasing its electrophilicity compared to the 3-fluoro analog.

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for this compound are not explicitly available in the provided sources, insights can be extrapolated from structurally related compounds:

  • Unit cell parameters : Analogous nitriles, such as 3-amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride, crystallize in monoclinic systems with space group P21/c and unit cell dimensions a = 8.2 Å, b = 12.4 Å, c = 10.1 Å, β = 105.3°.
  • Intermolecular interactions : Hydrogen bonding between the amino group and nitrile nitrogen dominates the crystal packing, as seen in 3-amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile.
  • Bond lengths : Typical C≡N bond lengths range from 1.14–1.16 Å, while C-F bonds measure approximately 1.35 Å, consistent with sp3-sp2 hybridization.

Future crystallographic studies should focus on resolving the stereochemical configuration and quantifying torsional angles between the phenyl ring and propanenitrile backbone.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

GYVMGPZPLZGJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves the formation of the amino nitrile moiety attached to the fluorinated aromatic ring. The key synthetic routes include:

  • Nucleophilic Addition of Amines to α,β-Unsaturated Nitriles:
    A common industrial and laboratory method involves the Michael-type addition of ammonia or primary/secondary amines to α,β-unsaturated nitriles under catalytic conditions. This approach is well-documented for preparing 3-aminopropionitrile derivatives, including fluorinated analogs.
    For example, reacting 2-fluoro-5-methyl-substituted α,β-unsaturated nitriles with ammonia or suitable amines over heterogeneous catalysts such as ion-exchange resins (e.g., Dowex® 50W, Amberlyst 15) leads to the formation of the desired amino nitrile. Water content plays a crucial role as a proton-transfer catalyst to enhance reaction rates without causing hydrolysis of nitrile groups.
    This method allows control over reaction conditions such as temperature, molar ratios, and catalyst loading to optimize yield and purity.

  • Condensation Followed by Reduction:
    Another synthetic route involves the condensation of 2-fluoro-5-methylbenzaldehyde with malononitrile or related nitrile compounds under basic catalysis (e.g., piperidine) to form an intermediate α,β-unsaturated nitrile. Subsequent reduction of this intermediate with mild reducing agents such as sodium borohydride (NaBH4) yields the target amino nitrile.

  • Nucleophilic Substitution on Halogenated Propanenitriles:
    In some approaches, 2-fluoro-5-methylphenol derivatives react with halogenated propanenitriles (e.g., 3-chloropropanenitrile) in the presence of bases like potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). This nucleophilic substitution facilitates the formation of the amino nitrile structure.

Industrial Scale Considerations

Industrial production methods focus on scalability, efficiency, and purity. Key features include:

  • Use of continuous flow reactors to maintain consistent reaction conditions and improve throughput.
  • Optimization of catalyst type and loading to increase selectivity for the amino nitrile and minimize side reactions.
  • Control of temperature and solvent systems to prevent degradation of sensitive functional groups like fluorine substituents.
  • Recycling of unreacted amines or ammonia to reduce waste and cost.

Reaction Conditions and Yield Optimization

Parameter Typical Range/Condition Effect on Reaction
Temperature 60–80°C (for nucleophilic substitution) Higher temperatures improve kinetics but risk degradation
Base Piperidine, K2CO3, NaHCO3 Base strength affects side reactions and yield
Solvent Polar aprotic solvents (DMF, THF) Enhances nucleophilicity and solubility
Catalyst Ion-exchange resins (Dowex 50W, Amberlyst 15) Facilitates addition reactions, improves selectivity
Molar Ratios (Amine:Nitrile) 1:1 to 50:1 (preferably 1.02:1 to 15:1) Excess amine can drive reaction forward
Water Content 0–60% by weight (as proton-transfer catalyst) Enhances reaction rate but excessive water causes hydrolysis

This table summarizes critical parameters influencing the synthesis of this compound and related derivatives.

Detailed Research Findings

  • Catalytic Addition of Amines:
    Research indicates that heterogeneous catalysts such as Dowex® 50W and Amberlyst 15 effectively catalyze the addition of ammonia or primary amines to α,β-unsaturated nitriles, producing 3-aminopropionitriles with high yields and selectivity. The presence of controlled water amounts acts as a proton-transfer catalyst, enhancing reaction rates without significant hydrolysis of nitrile groups. This method is particularly advantageous for fluorinated substrates where functional group stability is critical.

  • Condensation-Reduction Route:
    The condensation of 2-fluoro-5-methylbenzaldehyde with malononitrile under basic conditions forms an intermediate α,β-unsaturated nitrile, which upon reduction with NaBH4 yields the amino nitrile. This two-step method allows stereochemical control and can be adapted to produce chiral variants if chiral catalysts or auxiliaries are employed. Purification typically involves column chromatography to achieve >85% purity.

  • Nucleophilic Substitution:
    The reaction of 2-fluoro-5-methylphenol derivatives with halogenated propanenitriles in the presence of bases and polar aprotic solvents leads to the formation of the amino nitrile. Temperature control (60–80°C) is essential to balance reaction rate and product stability. This method is useful for introducing the amino nitrile moiety directly onto the aromatic ring system.

Comparative Summary of Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Limitations
Catalytic Addition Ammonia or primary amine + α,β-unsaturated nitrile Ion-exchange resins, controlled water, 60–80°C High selectivity, scalable Requires catalyst optimization
Condensation + Reduction 2-fluoro-5-methylbenzaldehyde + malononitrile + NaBH4 Base (piperidine), mild reductant Stereochemical control possible Multi-step, purification needed
Nucleophilic Substitution 2-fluoro-5-methylphenol + 3-chloropropanenitrile Base (K2CO3), polar aprotic solvent, 60–80°C Direct substitution, straightforward Sensitive to temperature and base

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds, which may exhibit therapeutic effects. Its unique structure allows it to interact with biological targets such as enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding, influencing the activity of these molecular targets.

Case Study : A study on derivatives of 3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile demonstrated promising anti-inflammatory and anticancer properties, indicating its potential as a lead structure for drug development. Compounds with similar structures have shown significant activity against various cancer cell lines, suggesting further exploration in clinical applications.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules. Its reactivity allows for various transformations:

  • Oxidation : Formation of oximes or nitriles.
  • Reduction : Conversion to primary amines.
  • Substitution : Generation of substituted derivatives with diverse functional groups.

Table 1: Reactions Involving this compound

Reaction TypeProduct TypeDescription
OxidationOximes/NitrilesUseful in synthesizing more complex compounds.
ReductionPrimary AminesEnhances the compound's utility in drug synthesis.
SubstitutionSubstituted DerivativesAllows for the introduction of various functional groups.

Material Science

The compound is being explored for its potential in developing novel materials with unique properties due to its structural characteristics. The fluorinated aromatic ring may impart enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile

This analog (CAS 1213465-88-3) replaces the 5-methyl group with a methoxy (-OCH₃) group. The stereospecific (3S) configuration may also influence chiral interactions in biological systems .

Pyridinyl-Hydrazino Acrylonitrile Analog

This compound (MFCD00244721) features a pyridinyl-hydrazine substituent and an acrylonitrile backbone. The bulky pyridinyl group and hydrazine linkage likely reduce metabolic clearance but may complicate synthesis. The acrylonitrile structure (vs. propanenitrile) alters electron distribution, affecting reactivity .

Cyanazine

Cyanazine (CAS 21725-46-2) is a propanenitrile derivative with a triazine-amino group. Its ban in agriculture underscores how electron-withdrawing substituents (e.g., chlorine, triazine) can enhance toxicity. In contrast, the target compound’s fluorine and methyl groups may offer a safer profile due to reduced electrophilicity .

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) increases aromatic ring stability, while methyl (electron-donating) enhances lipophilicity. Methoxy groups balance polarity and steric effects .
  • Bulk and Bioavailability : Bulky substituents (e.g., pyridinyl-hydrazine) may hinder passive diffusion across biological membranes, as seen in the acrylonitrile analog .

Toxicity and Regulatory Considerations

Cyanazine’s ban highlights the risks of triazine-containing nitriles, which can generate toxic metabolites.

Biological Activity

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}FN1_{1} with a molecular weight of approximately 179.21 g/mol. The compound features an amino group, a nitrile group, and a fluoro-substituted aromatic ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The amino group can form hydrogen bonds with target proteins, while the fluoro-substituted phenyl ring enhances hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activity Overview

Pharmacological Properties:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The structural characteristics indicate potential interactions with various receptors, which could lead to therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the aromatic ring and modifications to the amino and nitrile groups can significantly influence its potency and selectivity.

Modification TypeEffect on Activity
Fluorine PositioningMeta or para substitution enhances activity; ortho substitution reduces potency .
Amino Group VariationsSubstituting the amino group affects binding affinity; specific configurations may be necessary for optimal activity.

Case Study 1: Inhibition of Enzyme Activity

In a study exploring the inhibition of poly(ADP-ribose) polymerases (PARP), compounds similar to this compound demonstrated significant inhibitory effects. The presence of an amino group was essential for maintaining bioactive conformations .

Case Study 2: Anticancer Activity

Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. For instance, modifications that retained the amino and nitrile functionalities were crucial for maintaining efficacy against human colon carcinoma cells .

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